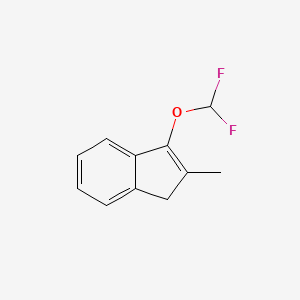

![molecular formula C27H6BF27 B12613642 Tris[2,4,6-tris(trifluoromethyl)phenyl]borane CAS No. 916336-47-5](/img/structure/B12613642.png)

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

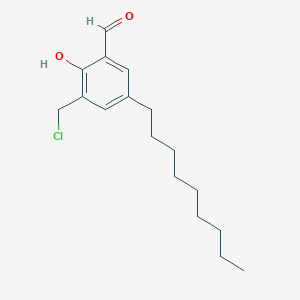

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane is a boron-containing compound known for its unique chemical properties and applications. This compound is characterized by the presence of three 2,4,6-tris(trifluoromethyl)phenyl groups attached to a central boron atom. It is widely recognized for its role as a catalyst in various chemical reactions, particularly in hydroboration processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2,4,6-tris(trifluoromethyl)phenyl]borane typically involves the reaction of 2,4,6-tris(trifluoromethyl)phenyl-lithium with boron trihalides. For instance, 2,4,6-tris(trifluoromethyl)phenyl-lithium can be prepared by reacting 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane. This intermediate is then reacted with boron trihalides to form the desired borane compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris[2,4,6-tris(trifluoromethyl)phenyl]borane undergoes various types of chemical reactions, including:

Hydroboration: It acts as a catalyst in the hydroboration of alkenes, alkynes, aldehydes, and imines.

Frustrated Lewis Pair (FLP) Chemistry: It participates in FLP chemistry, where it can heterolytically cleave dihydrogen (H₂) in the presence of a sterically hindered Lewis base.

Common Reagents and Conditions:

Hydroboration: Common reagents include pinacol borane (HBPin) and Piers’ borane (HB(C₆F₅)₂).

FLP Chemistry: The compound is used alongside sterically demanding Lewis bases such as tri-tert-butylphosphine (P(tBu)₃) to activate small molecules like H₂.

Major Products:

Scientific Research Applications

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris[2,4,6-tris(trifluoromethyl)phenyl]borane primarily involves its role as a Lewis acid. In hydroboration reactions, it facilitates the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds by stabilizing the transition state and lowering the activation energy . In FLP chemistry, it activates small molecules like H₂ by forming a frustrated Lewis pair with a sterically hindered Lewis base, leading to the heterolytic cleavage of H₂ .

Comparison with Similar Compounds

Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and similar applications in hydroboration and FLP chemistry.

Tris(3,5-bis(trifluoromethyl)phenyl)borane: Another variant with similar catalytic properties but different electronic and steric effects.

Uniqueness: Tris[2,4,6-tris(trifluoromethyl)phenyl]borane is unique due to its specific electronic and steric properties conferred by the 2,4,6-tris(trifluoromethyl)phenyl groups. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic research and industrial applications .

Properties

CAS No. |

916336-47-5 |

|---|---|

Molecular Formula |

C27H6BF27 |

Molecular Weight |

854.1 g/mol |

IUPAC Name |

tris[2,4,6-tris(trifluoromethyl)phenyl]borane |

InChI |

InChI=1S/C27H6BF27/c29-19(30,31)7-1-10(22(38,39)40)16(11(2-7)23(41,42)43)28(17-12(24(44,45)46)3-8(20(32,33)34)4-13(17)25(47,48)49)18-14(26(50,51)52)5-9(21(35,36)37)6-15(18)27(53,54)55/h1-6H |

InChI Key |

ZSOIGXOJCZHDIT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=C3C(F)(F)F)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

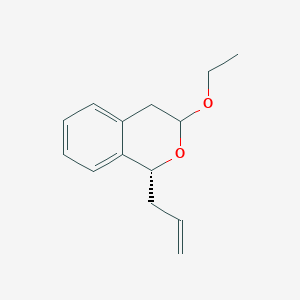

![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)

![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)

![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)

![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)

![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)

![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)

![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)